molecular formula C18H26N2O6 B4144553 1-[3-[2-(4-Ethylpiperazin-1-yl)ethoxy]phenyl]ethanone;oxalic acid

1-[3-[2-(4-Ethylpiperazin-1-yl)ethoxy]phenyl]ethanone;oxalic acid

Cat. No.: B4144553
M. Wt: 366.4 g/mol
InChI Key: KLTXAAXGBZIXFE-UHFFFAOYSA-N
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Description

1-[3-[2-(4-Ethylpiperazin-1-yl)ethoxy]phenyl]ethanone;oxalic acid is a complex organic compound that features a piperazine ring, an ethoxy group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-[2-(4-Ethylpiperazin-1-yl)ethoxy]phenyl]ethanone;oxalic acid typically involves multiple steps, including the formation of the piperazine ring, the attachment of the ethoxy group, and the incorporation of the phenyl ring. Common synthetic routes include:

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

Chemical Reactions Analysis

Types of Reactions: 1-[3-[2-(4-Ethylpiperazin-1-yl)ethoxy]phenyl]ethanone;oxalic acid can undergo various types of chemical reactions, including:

  • Oxidation : This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction : This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution : This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
  • Oxidizing agents : Potassium permanganate, hydrogen peroxide.
  • Reducing agents : Lithium aluminum hydride, sodium borohydride.
  • Nucleophiles : Halogens, amines.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example:

  • Oxidation : Formation of ketones or carboxylic acids.
  • Reduction : Formation of alcohols or amines.
  • Substitution : Formation of halogenated compounds or amine derivatives.

Scientific Research Applications

1-[3-[2-(4-Ethylpiperazin-1-yl)ethoxy]phenyl]ethanone;oxalic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which 1-[3-[2-(4-Ethylpiperazin-1-yl)ethoxy]phenyl]ethanone;oxalic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include:

  • Binding to enzymes or receptors : Modulating their activity and leading to various biological effects.
  • Interfering with cellular processes : Such as DNA replication or protein synthesis, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: 1-[3-[2-(4-Ethylpiperazin-1-yl)ethoxy]phenyl]ethanone;oxalic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-[3-[2-(4-ethylpiperazin-1-yl)ethoxy]phenyl]ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2.C2H2O4/c1-3-17-7-9-18(10-8-17)11-12-20-16-6-4-5-15(13-16)14(2)19;3-1(4)2(5)6/h4-6,13H,3,7-12H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTXAAXGBZIXFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCOC2=CC=CC(=C2)C(=O)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[3-[2-(4-Ethylpiperazin-1-yl)ethoxy]phenyl]ethanone;oxalic acid
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1-[3-[2-(4-Ethylpiperazin-1-yl)ethoxy]phenyl]ethanone;oxalic acid
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1-[3-[2-(4-Ethylpiperazin-1-yl)ethoxy]phenyl]ethanone;oxalic acid
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1-[3-[2-(4-Ethylpiperazin-1-yl)ethoxy]phenyl]ethanone;oxalic acid
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1-[3-[2-(4-Ethylpiperazin-1-yl)ethoxy]phenyl]ethanone;oxalic acid
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1-[3-[2-(4-Ethylpiperazin-1-yl)ethoxy]phenyl]ethanone;oxalic acid

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